B1578472 Odorranain-A-RA1 peptide precursor

Odorranain-A-RA1 peptide precursor

Cat. No.: B1578472
Attention: For research use only. Not for human or veterinary use.
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Description

Odorranain-A-RA1 is a peptide precursor derived from the skin secretions of Odorrana frogs, a genus known for producing bioactive peptides with antimicrobial properties. Odorranain-H-RA1 is a 21-amino acid peptide precursor (sequence: Thr-Met-Lys-Lys-Pro-Leu-Leu-Leu-Leu-Phe-Ser-Leu-Gly-Thr-Ile-Asn-Leu-Ser-Leu-Cys-Gln) with demonstrated antimicrobial activity . Like other frog-derived peptides, it is synthesized as a prepropeptide containing a signal peptide, a propeptide region, and a mature peptide domain. Post-translational modifications (PTMs) such as disulfide bond formation are critical for its bioactivity.

Properties

bioactivity

Antimicrobial

sequence

TISLSFCDQERDADEEEGSENGAEDIK

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Peptide Precursors

Table 1: Key Characteristics of Odorranain-H-RA1 and Related Precursors
Peptide Precursor Source Organism Sequence Length (aa) Post-Translational Modifications Biosynthetic Gene Cluster (BGC) Features Biological Activity
Odorranain-H-RA1 Odorrana andersonii (frog) 21 Disulfide bonds, cleavage of leader peptide Not explicitly described Antimicrobial
Thioviridamide-like Various bacteria Variable Thioamide bonds, cyclization Red nodes in precursor network; distinct from non-thioviridamide BGCs Anticancer, antibacterial
Geninthiocin B Streptomyces spp. ~40–50 Leader peptide removal, thiopeptide cyclization Contains structural and modification genes (e.g., cyclase, dehydrogenase) Antibacterial
Distinctin-like (DLP-PH) Phyllomedusa hypochondrialis (frog) ~60–70 Proteolytic cleavage, disulfide bonds Aligned cDNA sequences with conserved residues Immunomodulatory
Key Observations:
  • Sequence Length and Complexity : Odorranain-H-RA1 is shorter (21 aa) compared to bacterial thioviridamide-like precursors (~40–50 aa) and amphibian distinctin-like precursors (~60–70 aa). This suggests functional specialization, with shorter peptides favoring rapid antimicrobial action.
  • PTMs : While Odorranain-H-RA1 relies on disulfide bonds for stability, thioviridamide-like peptides incorporate rare thioamide bonds, and geninthiocin B undergoes thiopeptide cyclization .
  • BGC Diversity : Bacterial precursors (e.g., thioviridamide-like, geninthiocin B) are encoded by highly organized BGCs with modification-specific genes, whereas frog-derived peptides (Odorranain-H-RA1, distinctin-like) lack well-characterized BGCs, implying divergent evolutionary pathways .

Functional and Mechanistic Comparisons

Antimicrobial Activity

Odorranain-H-RA1 exhibits broad-spectrum antimicrobial activity, likely targeting bacterial membranes via hydrophobic interactions facilitated by its leucine-rich core . In contrast:

  • Thioviridamide-like peptides disrupt ribosomal function through thioamide-modified residues, showing potent activity against Gram-positive pathogens .
  • Distinctin-like peptides (e.g., DLP-PH) form heterodimers to enhance host immune responses rather than direct microbicidal effects .
Therapeutic Potential
  • Odorranain-H-RA1’s simplicity and stability make it a candidate for topical antimicrobial applications.
  • Thioviridamide-like and geninthiocin B derivatives are explored for systemic use due to their complex modes of action but face challenges in scalability .

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